2-[(2,3,5,6-tetrafluorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one
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Overview
Description
2-(2,3,5,6-TETRAFLUOROANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE is a heterocyclic compound that features a pyrido-thiazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-TETRAFLUOROANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE typically involves the reaction of 2,3,5,6-tetrafluoroaniline with a suitable pyrido-thiazine precursor. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a thiazine precursor under acidic or basic conditions to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5,6-TETRAFLUOROANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
2-(2,3,5,6-TETRAFLUOROANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,3,5,6-TETRAFLUOROANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting enzyme activity or blocking receptor sites, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dihydroxyphenyl)thieno-1,3-thiazin-4-one: Known for its anticancer properties.
3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile: Exhibits anticonvulsant activity.
1,3-Thiazolidin-4-one derivatives: Show diverse biological activities including antimicrobial and anti-inflammatory effects.
Uniqueness
2-(2,3,5,6-TETRAFLUOROANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE is unique due to its tetrafluoroaniline moiety, which imparts enhanced stability and biological activity compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C13H5F4N3OS |
---|---|
Molecular Weight |
327.26 g/mol |
IUPAC Name |
2-(2,3,5,6-tetrafluoroanilino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C13H5F4N3OS/c14-6-4-7(15)9(17)10(8(6)16)19-13-20-11(21)5-2-1-3-18-12(5)22-13/h1-4H,(H,19,20,21) |
InChI Key |
XRGIQXMFXBYAHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=NC2=O)NC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
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